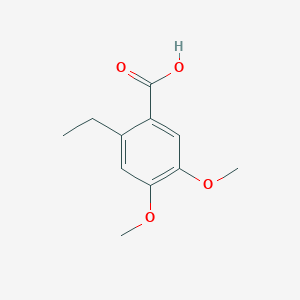

2-Ethyl-4,5-dimethoxybenzoic acid

Cat. No. B8297392

M. Wt: 210.23 g/mol

InChI Key: RWRWIQIUEBLPIR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03991050

Procedure details

2-Ethyl-4,5-dimethoxybenzoic acid is esterified in methanol containing hydrochloric acid. The methyl ester is converted consecutively to methyl-α-(2-ethyl-4,5-dimethoxyacetophenone) sulphone, methyl-β-hydroxy-β-(2-ethyl-4,5-dimethoxyphenyl)ethyl sulphone, and β-anilino-α -(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile according to Example 107. Following the procedure of Example 121 the β-anilino-α-(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile is allowed to react with guanidine to give 2,4-diamino-5-(2'-ethyl-4',5'-dimethoxybenzyl)pyrimidine, m.p. 206°-207° C. after recrystallization from 60% to ethanol.

[Compound]

Name

methyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

methyl-α-(2-ethyl-4,5-dimethoxyacetophenone) sulphone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

methyl-β-hydroxy-β-(2-ethyl-4,5-dimethoxyphenyl)ethyl sulphone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

β-anilino-α -(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

β-anilino-α-(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

C(C1C=C(OC)C(OC)=CC=1C(O)=O)C.Cl.CC(O)(C1C=C(OC)C(OC)=CC=1CC)CS(CC(C1C=C(OC)C(OC)=CC=1CC)(O)C)(=O)=O.[NH:52]([CH:59]=[C:60]([CH2:63][C:64]1[CH:69]=[C:68]([O:70][CH3:71])[C:67]([O:72][CH3:73])=[CH:66][C:65]=1[CH2:74][CH3:75])[C:61]#N)C1C=CC=CC=1.[NH2:76][C:77]([NH2:79])=[NH:78]>CO>[NH2:78][C:77]1[N:79]=[C:59]([NH2:52])[C:60]([CH2:63][C:64]2[CH:69]=[C:68]([O:70][CH3:71])[C:67]([O:72][CH3:73])=[CH:66][C:65]=2[CH2:74][CH3:75])=[CH:61][N:76]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=C(C(=O)O)C=C(C(=C1)OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

[Compound]

|

Name

|

methyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

methyl-α-(2-ethyl-4,5-dimethoxyacetophenone) sulphone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

methyl-β-hydroxy-β-(2-ethyl-4,5-dimethoxyphenyl)ethyl sulphone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CS(=O)(=O)CC(C)(O)C1=C(C=C(C(=C1)OC)OC)CC)(C1=C(C=C(C(=C1)OC)OC)CC)O

|

Step Six

|

Name

|

β-anilino-α -(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(C1=CC=CC=C1)C=C(C#N)CC1=C(C=C(C(=C1)OC)OC)CC

|

Step Seven

|

Name

|

β-anilino-α-(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(C1=CC=CC=C1)C=C(C#N)CC1=C(C=C(C(=C1)OC)OC)CC

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=N)N

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC=C(C(=N1)N)CC1=C(C=C(C(=C1)OC)OC)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |